molecular formula C26H18F2N2O B1670832 10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one CAS No. 160588-45-4

10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one

Cat. No.: B1670832
CAS No.: 160588-45-4
M. Wt: 412.4 g/mol
InChI Key: MUJBUUDUXGDXLW-UHFFFAOYSA-N
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Description

DMP 543, also known as 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone, is a small molecule drug that acts as a potassium channel blocker. It was initially developed by Bristol Myers Squibb Co. and has been studied for its potential therapeutic effects in nervous system diseases, particularly Alzheimer’s disease . DMP 543 enhances the release of neurotransmitters, making it a potent neurotransmitter release enhancer .

Preparation Methods

The synthesis of DMP 543 involves the use of anthracenone as a core structure. The preparation method includes the installation of heteroarylmethyl substituents via enolate alkylation reactions. The incorporation of a pyridazine and a fluorinated pyridine results in the final compound . The synthetic route typically involves the following steps:

    Formation of the anthracenone core: This involves the preparation of the anthracenone scaffold.

    Enolate alkylation: The anthracenone core undergoes enolate alkylation with pyridazine and fluorinated pyridine to form the final product.

Chemical Reactions Analysis

DMP 543 undergoes several types of chemical reactions, including:

    Oxidation: DMP 543 can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: DMP 543 can undergo substitution reactions, particularly at the pyridinylmethyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

DMP 543 is similar to other potassium channel blockers such as linopirdine and XE991. it has several unique properties that distinguish it from these compounds:

Similar compounds include:

DMP 543’s unique combination of potency, stability, and solubility makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

10,10-bis[(2-fluoropyridin-4-yl)methyl]anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F2N2O/c27-23-13-17(9-11-29-23)15-26(16-18-10-12-30-24(28)14-18)21-7-3-1-5-19(21)25(31)20-6-2-4-8-22(20)26/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJBUUDUXGDXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC(=NC=C4)F)CC5=CC(=NC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432424
Record name 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160588-45-4
Record name DMP-543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160588454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DMP-543
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD4418J7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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